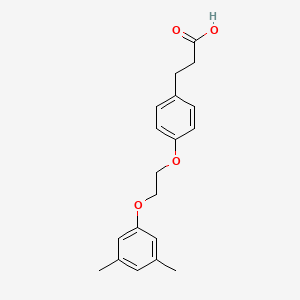

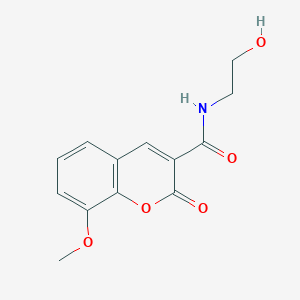

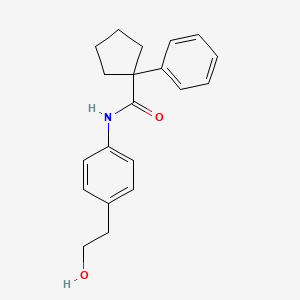

![molecular formula C8H7LiN2O3 B2624848 Lithium;7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carboxylate CAS No. 2375260-13-0](/img/structure/B2624848.png)

Lithium;7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “Lithium;7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carboxylate” is a derivative of the pyrano[2,3-d]pyrimidine class . Pyrano[2,3-d]pyrimidines are a class of compounds that have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of pyrano[2,3-d]pyrimidine derivatives often involves multicomponent reactions . For instance, one study describes the use of Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation . Another study mentions the incorporation of aliphatic amine substitutions on C-5 of the D-ring to improve the physicochemical properties .Molecular Structure Analysis

The molecular structure of pyrano[2,3-d]pyrimidine derivatives can be analyzed using various techniques. For example, IR spectrum, 1H NMR spectrum, and 13C NMR spectrum are commonly used .Chemical Reactions Analysis

Pyrano[2,3-d]pyrimidine derivatives can undergo various chemical reactions. For instance, they can react with aldehyde derivatives to form arylidenemalononitrile, which can then undergo photochemical activation to form a radical intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrano[2,3-d]pyrimidine derivatives can be influenced by various factors. For example, the introduction of phenylpyridine-carboxamide scaffold and the oxidation of the sulfur atom in thiopyran can have different impacts on different series of compounds .Mécanisme D'action

In general, these compounds might interact with their targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function . The affected biochemical pathways would depend on the specific targets of the compound.

As for pharmacokinetics, it would involve the absorption, distribution, metabolism, and excretion (ADME) of the compound. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can influence its pharmacokinetics .

The result of the compound’s action would be changes at the molecular and cellular levels, which could lead to the observed biological effects. Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Safety and Hazards

The safety and hazards associated with pyrano[2,3-d]pyrimidine derivatives can vary depending on the specific compound. For example, one compound, 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine, has hazard statements H302, H315, H319, H335, and precautionary statements P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Orientations Futures

The future directions for research on pyrano[2,3-d]pyrimidine derivatives could involve further exploration of their potential biological activities and the development of more efficient synthesis methods . Additionally, the design of new derivatives with improved physicochemical properties could be a promising area of research .

Propriétés

IUPAC Name |

lithium;7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3.Li/c11-8(12)7-9-3-5-4-13-2-1-6(5)10-7;/h3H,1-2,4H2,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRBUAXHFFUCIT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1COCC2=CN=C(N=C21)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7LiN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

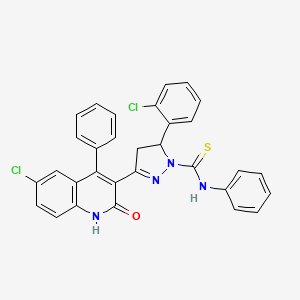

![8-(thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2624765.png)

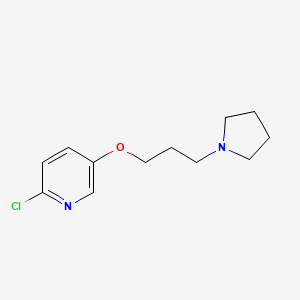

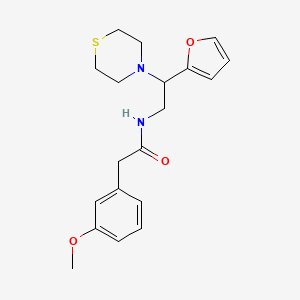

![N'-(2-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2624766.png)

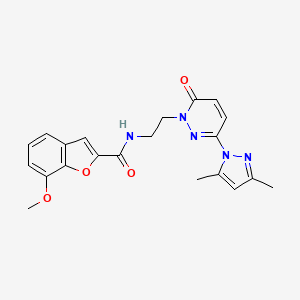

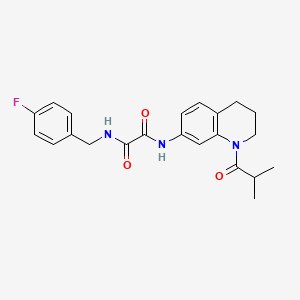

![4-methyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2624769.png)

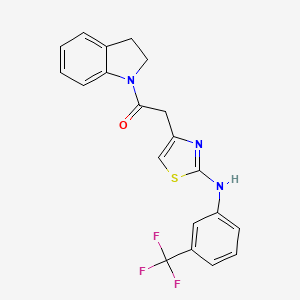

![[4-(1H-indol-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2624776.png)